4-(2-chloro-6-nitrophenoxy)benzyl 2-oxo-2H-chromene-3-carboxylate
Overview
Description
4-(2-chloro-6-nitrophenoxy)benzyl 2-oxo-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C23H14ClNO7 and its molecular weight is 451.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 451.0458795 g/mol and the complexity rating of the compound is 743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Catalysis
4-(2-Chloro-6-nitrophenoxy)benzyl 2-oxo-2H-chromene-3-carboxylate derivatives are explored in organic synthesis for their unique reactivity and potential in constructing complex molecular frameworks. For instance, the carboxylate-phenolate tautomerism plays a crucial role in the synthesis of dyes and other organic compounds, where interactions between carboxylate groups and cations or water molecules can influence the charge distribution and reactivity of these compounds (Yatsenko & Paseshnichenko, 2016). Such studies provide insights into the behavior of carboxylate and phenolate groups in various chemical environments, facilitating the design of novel synthetic routes and catalysts.
Antibacterial Activity
Derivatives of 4-hydroxy-chromen-2-one, a related compound, have been synthesized and evaluated for their antibacterial activity. These compounds show significant bacteriostatic and bactericidal activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus, suggesting potential applications in developing new antibacterial agents. The synthesized compounds have been characterized using various analytical techniques, highlighting the importance of novel organic compounds in addressing antibiotic resistance (Behrami & Dobroshi, 2019).
Materials Science
In the realm of materials science, the synthesis of complex organic molecules like this compound and its derivatives opens new avenues for the development of advanced materials with specific properties. For example, the unusual alcohol-mediated formation of flavone-3-carboxylate derivatives from 4-hydroxycoumarins and their potential applications in creating novel polymeric materials or as intermediates in the synthesis of complex organic molecules are areas of active research (Zanwar et al., 2012).
Properties
IUPAC Name |
[4-(2-chloro-6-nitrophenoxy)phenyl]methyl 2-oxochromene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClNO7/c24-18-5-3-6-19(25(28)29)21(18)31-16-10-8-14(9-11-16)13-30-22(26)17-12-15-4-1-2-7-20(15)32-23(17)27/h1-12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQUNMLXCKTKLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=CC=C(C=C3)OC4=C(C=CC=C4Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClNO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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